

# Application Notes and Protocols: dCBP-1 Treatment Time Course in MM1S Cells

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## Compound of Interest

Compound Name: dCBP-1

Cat. No.: B8180490

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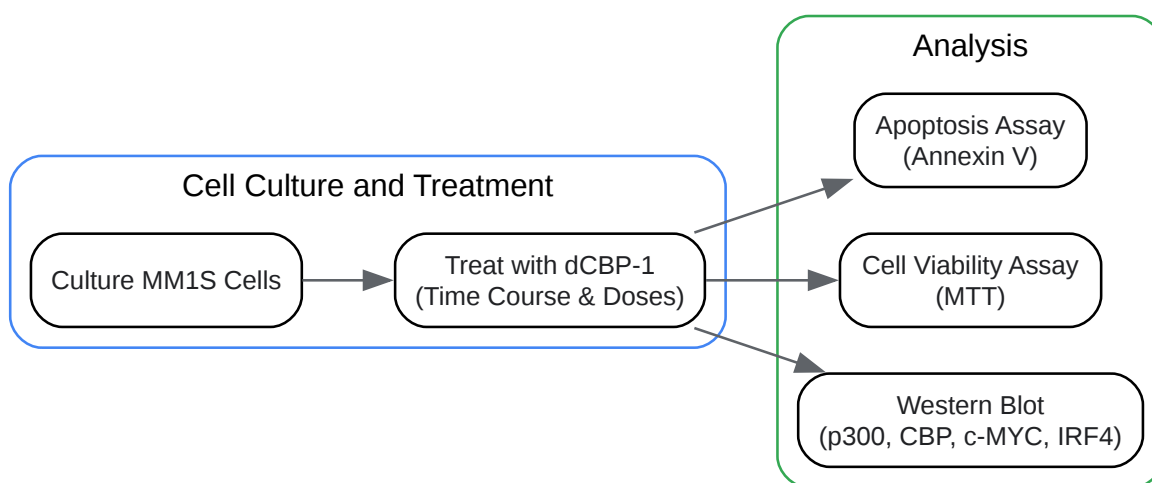
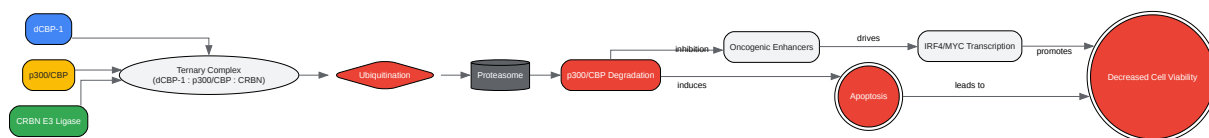
## Introduction

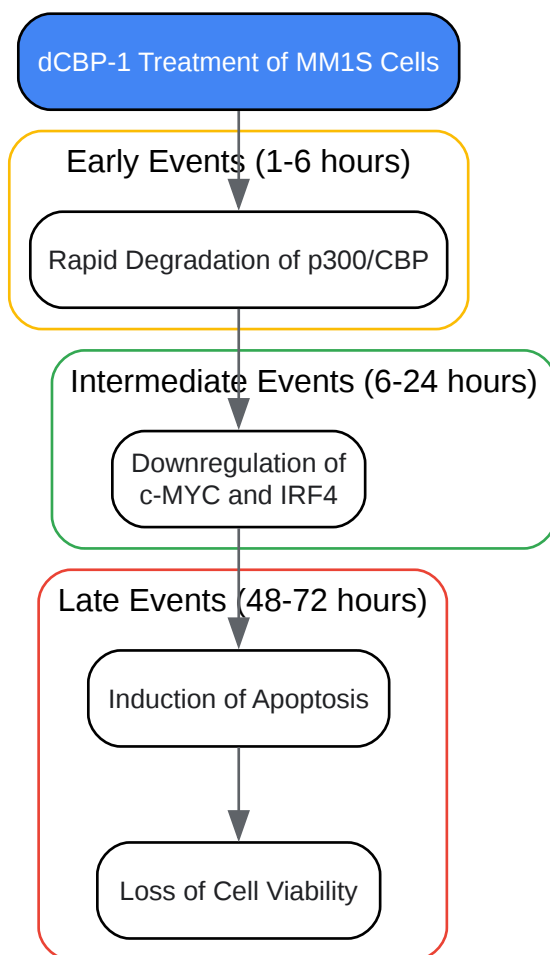
**dCBP-1** is a potent and selective heterobifunctional degrader of the paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300. As a Proteolysis Targeting Chimera (PROTAC), **dCBP-1** functions by hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of p300/CBP.[1][2][3] In multiple myeloma (MM), particularly in the MM1S cell line, the degradation of p300/CBP has profound anti-tumor effects. This is primarily achieved through the disruption of oncogenic enhancer activity, leading to the downregulation of key transcription factors such as c-MYC and Interferon Regulatory Factor 4 (IRF4), which are critical for myeloma cell survival and proliferation.[1][2][4] These application notes provide a detailed overview of the treatment time course of **dCBP-1** in MM1S cells, including protocols for key experimental assays and a summary of expected outcomes.

## Mechanism of Action

**dCBP-1** is a chemical degrader designed to specifically target p300 and CBP for degradation.[2] It is composed of a ligand that binds to p300/CBP, a linker, and a ligand that recruits the E3 ubiquitin ligase CRBN.[2] This ternary complex formation facilitates the transfer of ubiquitin to p300/CBP, marking them for degradation by the proteasome. The subsequent loss of p300/CBP leads to the suppression of enhancer-mediated gene expression, most notably impacting the IRF4/MYC oncogenic axis, which is a key driver in multiple myeloma.[4]

## Signaling Pathway Diagram





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